molecular formula C5H8N4O2S B1598891 3-[(1-methyl-1H-tetrazol-5-yl)thio]propanoic acid CAS No. 93211-24-6

3-[(1-methyl-1H-tetrazol-5-yl)thio]propanoic acid

Cat. No. B1598891
CAS RN: 93211-24-6
M. Wt: 188.21 g/mol
InChI Key: DCMWNNYAWPGTDB-UHFFFAOYSA-N
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Description

“3-[(1-methyl-1H-tetrazol-5-yl)thio]propanoic acid” is a chemical compound with the CAS Number: 93211-24-6 . It has a molecular weight of 188.21 . The IUPAC name for this compound is 3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propanoic acid . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C5H8N4O2S/c1-9-5(6-7-8-9)12-3-2-4(10)11/h2-3H2,1H3,(H,10,11) . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 188.21 .

Scientific Research Applications

Molecular Engineering for Solar Cell Applications

The study of novel organic sensitizers for solar cell applications reveals the potential use of compounds with similar structural motifs to "3-[(1-methyl-1H-tetrazol-5-yl)thio]propanoic acid." These sensitizers, designed at the molecular level, demonstrate high efficiency in photon to current conversion when anchored onto TiO2 film, showcasing the compound's relevance in enhancing solar cell performance. The research emphasizes the structural, electronic, and optical properties of these sensitizers, providing a foundation for further exploration of similar compounds in photovoltaic technology (Kim et al., 2006).

Antimicrobial Activity

Another significant application is found in the synthesis of derivatives that exhibit potent antimicrobial activity. Compounds structurally related to "this compound" have been synthesized and tested against a variety of microbes, demonstrating substantial antibacterial and antifungal activities. This suggests potential applications in developing new antimicrobial agents, highlighting the compound's role in addressing drug resistance and infection control (El-Sayed et al., 2011).

Synthetic Utilization in Continuous Flow Reactor

The safe and efficient synthetic utilization of hydrazoic acid in a continuous flow reactor for the preparation of derivatives, including those related to "this compound," showcases innovative methodologies in chemical synthesis. This approach allows for the safe handling of potentially explosive reactions at high temperatures, offering a scalable and efficient route for producing various compounds, including those with potential pharmacological applications (Gutmann et al., 2012).

Inhibitors of Mycolic Acid Biosynthesis

Research on cyclopropene and cyclopropane fatty acids analogs, including structures akin to "this compound," indicates potential applications as inhibitors of mycolic acid biosynthesis in mycobacteria. This suggests a promising avenue for the development of novel therapeutic agents against tuberculosis and other mycobacterial diseases, highlighting the compound's potential in medicinal chemistry and drug discovery (Hartmann et al., 1994).

Biochemical Analysis

Biochemical Properties

3-[(1-methyl-1H-tetrazol-5-yl)thio]propanoic acid plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with the enzyme cysteine protease, where this compound acts as an inhibitor, binding to the active site and preventing substrate access. This interaction is primarily driven by the formation of hydrogen bonds and hydrophobic interactions between the compound and the enzyme’s active site residues . Additionally, this compound has been shown to interact with various proteins involved in cellular signaling pathways, modulating their activity and influencing downstream effects .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has been observed to induce apoptosis by activating the intrinsic apoptotic pathway. This involves the upregulation of pro-apoptotic proteins such as BAX and the downregulation of anti-apoptotic proteins such as BCL-2 . Furthermore, this compound influences cell signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, leading to altered gene expression and cellular metabolism . In normal cells, the compound has been shown to enhance cellular repair mechanisms and promote cell survival under stress conditions .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, the compound binds to specific biomolecules, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions . This binding can result in enzyme inhibition or activation, depending on the target enzyme. For instance, the inhibition of cysteine protease by this compound prevents the cleavage of substrate proteins, thereby modulating cellular processes . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth, apoptosis, and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary depending on the concentration and duration of exposure. In in vitro studies, prolonged exposure to this compound has been shown to result in sustained inhibition of target enzymes and persistent changes in gene expression . In in vivo studies, the compound’s effects on cellular function have been observed to diminish over time, likely due to metabolic degradation and clearance from the body .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound has been shown to exert beneficial effects, such as enhancing cellular repair mechanisms and promoting cell survival . At high doses, this compound can induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s beneficial effects plateau at a certain dosage, beyond which adverse effects become more pronounced . These findings highlight the importance of optimizing dosage to achieve the desired therapeutic effects while minimizing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Key enzymes involved in its metabolism include cytochrome P450 oxidases and glutathione S-transferases . These metabolic reactions result in the formation of various metabolites, which can influence metabolic flux and alter metabolite levels in the body . Additionally, this compound can modulate the activity of enzymes involved in energy metabolism, leading to changes in cellular energy production and utilization .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through active transport mechanisms, involving transporters such as organic anion-transporting polypeptides (OATPs) and multidrug resistance-associated proteins (MRPs) . Once inside the cells, this compound can bind to various intracellular proteins, influencing its localization and accumulation . The compound’s distribution within tissues is also influenced by its binding to plasma proteins, which can affect its bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes . Additionally, this compound can be targeted to specific subcellular compartments, such as the mitochondria and nucleus, through targeting signals and post-translational modifications . These localization patterns are essential for the compound’s ability to modulate cellular processes and exert its biochemical effects .

properties

IUPAC Name

3-(1-methyltetrazol-5-yl)sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O2S/c1-9-5(6-7-8-9)12-3-2-4(10)11/h2-3H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCMWNNYAWPGTDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90406416
Record name 3-[(1-Methyl-1H-tetrazol-5-yl)sulfanyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

93211-24-6
Record name 3-[(1-Methyl-1H-tetrazol-5-yl)sulfanyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5.43 g of 3-(1-methyltetrazol-5-ylthio)-propionic acid ethyl ester are dissolved in 20 ml of acetic acid, 4 ml of conc. HCl and 8 ml of water and the whole is stirred for 3.5 hours at 100°. After concentration of the reaction mixture by evaporation, the residue is partitioned between ethyl acetate and aqueous sodium bicarbonate solution. The aqueous phase is separated off, acidified with 4N HCl and extracted twice with ethyl acetate. After drying and concentration by evaporation the title compound is obtained.
Quantity
5.43 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step Two
Name
Quantity
8 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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